2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUNOWCFNTWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138664 | |
| Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-40-2 | |
| Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthetic Applications
- Building Block in Organic Synthesis :
- Catalytic Reactions :
- Hydromethylation Reactions :
Case Study 1: Total Synthesis of Natural Products
In a study focusing on the total synthesis of δ-(R)-coniceine, 2-fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester was employed as a key intermediate. The reaction sequence involved its use in protodeboronation followed by subsequent transformations leading to the final product with high yield and selectivity .
Case Study 2: Development of Agrochemicals
The compound has also been explored in the synthesis of herbicides through its derivatives. The utility of phenylboronic acids in creating poly-substituted aryl compounds has been demonstrated, showcasing their importance in agricultural chemistry .
Comparison Table of Boronic Acids
| Compound Name | Structure | Applications |
|---|---|---|
| This compound | Structure | Synthesis of pharmaceuticals, agrochemicals |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Structure | Intermediate for herbicides |
| 2-Fluoro-3-methoxyphenylboronic acid | Structure | Cross-coupling reactions |
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include various organic substrates and transition metal catalysts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester with structurally analogous boronic acid pinacol esters, focusing on substituents, solubility, reactivity, and applications:
Key Findings:
Substituent Effects on Solubility :
- The methoxymethoxy group in the target compound enhances solubility in polar organic solvents compared to hydroxyl-bearing analogs (e.g., 2-fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester) due to reduced hydrogen bonding .
- Trifluoromethyl groups (e.g., SY325757) introduce hydrophobicity, limiting miscibility in aqueous systems but improving stability in hydrophobic matrices .
Reactivity in Cross-Coupling :
- Fluorine’s electron-withdrawing nature directs electrophilic substitution to meta positions, while methoxymethoxy groups act as ortho/para directors, enabling regioselective Suzuki reactions .
- Thioether-containing derivatives (e.g., 2121512-53-4) exhibit unique reactivity for synthesizing sulfur-rich heterocycles .
Applications in Drug Delivery: Methoxymethoxy and pinacol ester groups make the target compound suitable for ROS-responsive nanocarriers, as seen in β-cyclodextrin-based systems for atherosclerosis treatment . Hydroxy-substituted analogs (e.g., 34167) are leveraged in pH/ROS dual-responsive materials, though their solubility limitations require formulation optimization .
Biological Activity
2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a phenylboronic acid structure with a fluorine atom and a methoxymethoxy substituent. This configuration influences its solubility, stability, and reactivity, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15BFO4 |
| Molecular Weight | 250.06 g/mol |
| Boiling Point | 130 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to modulate enzyme activities, particularly those involved in glycosylation processes. The presence of the fluorine atom enhances lipophilicity and cellular uptake, which can lead to increased bioavailability.
Biological Activities
Research has highlighted several potential biological activities of this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in cell proliferation.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially inhibiting the growth of bacterial strains through disruption of metabolic pathways.
- Anti-inflammatory Effects : There is evidence suggesting that this boronic acid derivative can modulate inflammatory responses, possibly by inhibiting the production of pro-inflammatory cytokines.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on several human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 μM to 30 μM across different cell types, indicating significant anticancer potential.
- Antimicrobial Activity : In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations of 5 μg/mL to 20 μg/mL, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of TNF-α and IL-6, indicating its role in modulating inflammatory pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Functionalization of the aromatic ring : Introduce fluorine and methoxymethoxy groups via electrophilic substitution or directed ortho-metalation.
Borylation : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity (HPLC) .
Q. Key Parameters :
- Temperature: 80–100°C for borylation.
- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
- Catalyst loading: 1–5 mol% Pd.
Q. How can the purity and structural integrity of this boronic ester be validated?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm) and F NMR (fluorine coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. Common Contaminants :
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions :
- Stability Indicators :
Advanced Research Questions
Q. How does the methoxymethoxy group influence Suzuki-Miyaura cross-coupling reactivity?
Methodological Answer: The methoxymethoxy group:
Q. Experimental Optimization :
- Use Cs₂CO₃ as a base to minimize hydrolysis.
- Employ microwave-assisted conditions (120°C, 30 min) for challenging substrates .
Q. How can conflicting solubility data (e.g., LogP discrepancies) be resolved?
Methodological Answer: Conflicting LogP values (e.g., XLOGP3: 0.9 vs. SILICOS-IT: –0.32 for analogous compounds) arise from computational models . Resolve via:
Experimental Measurement : Shake-flask method with octanol/water partitioning.
Chromatographic Techniques : Reverse-phase HPLC retention time correlation.
Structural Analogues : Compare with 2-fluoro-6-methoxyphenylboronic acid (LogP 0.19) for calibration .
Q. What are the applications in covalent organic frameworks (COFs) or materials science?
Methodological Answer: This boronic ester serves as a building block for:
Q. Key Parameters for COFs :
Q. How to address low yields in large-scale reactions?
Methodological Answer: Common issues and solutions:
- Protodeboronation : Add stabilizing agents (e.g., KHF₂) or reduce reaction time .
- Catalyst Deactivation : Use Pd nanoparticles immobilized on carbon or switch to Ni catalysts for cost-effective scaling .
- Purification Losses : Optimize flash chromatography gradients or switch to centrifugal partition chromatography .
Q. What strategies mitigate hazards associated with this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
